

Isopropoxyacetic acid molecular structure and weight

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Compound of Interest

Compound Name: *Isopropoxyacetic acid*

Cat. No.: B1297811

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An In-Depth Technical Guide to **Isopropoxyacetic Acid**: Molecular Structure and Properties

This guide provides a detailed overview of the fundamental physicochemical properties of **isopropoxyacetic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Properties

Isopropoxyacetic acid is an organic compound classified as a carboxylic acid and an ether. Its chemical identity is well-established through various standard identifiers.

Quantitative Data Summary

The key quantitative descriptors for **isopropoxyacetic acid** are summarized in the table below for ease of reference and comparison.

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ O ₃	[1] [2]
Molecular Weight	118.13 g/mol	[1] [2] [3]
CAS Number	33445-07-7	[2]
Topological Polar Surface Area (TPSA)	46.53 Å ²	[1]
Octanol/Water Partition Coefficient (LogP)	0.496	[1] [3]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	3	[1]

Naming and Structural Representations

- IUPAC Name: **Isopropoxyacetic acid**
- SMILES: O=C(O)COC(C)C[\[1\]](#)
- InChI: InChI=1S/C5H10O3/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7)[\[2\]](#)[\[3\]](#)
- InChIKey: OAIRTVZAAFZBMR-UHFFFAOYSA-N[\[2\]](#)

Molecular Structure Visualization

The two-dimensional structure of **isopropoxyacetic acid** illustrates the connectivity of its atoms, featuring a central acetic acid moiety with an isopropoxy group attached to the alpha-carbon.

Figure 1. Molecular structure of **isopropoxyacetic acid**.

Experimental Protocols

This document focuses on the fundamental physicochemical properties of **isopropoxyacetic acid** derived from established chemical databases and computational models. Detailed

experimental protocols for the synthesis or analysis of this compound are beyond the current scope but can be found in specialized chemical literature citing its CAS number (33445-07-7). The presented data, such as molecular weight and LogP, are standard calculated properties used widely in chemical and pharmaceutical research.

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References

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